
Linalool-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linalool-d6 is a deuterated form of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving nuclear magnetic resonance (NMR) spectroscopy. Linalool itself is known for its pleasant floral scent and is widely used in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Linalool-d6 can be synthesized through the deuteration of linalool. This process typically involves the catalytic hydrogenation of linalool in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst and a solvent such as ethanol or methanol. The reaction is carried out under controlled temperature and pressure to ensure the incorporation of deuterium atoms into the linalool molecule .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and more efficient catalysts to achieve higher yields. The deuterium gas used in the process is often sourced from heavy water (D2O), and the reaction is optimized to minimize the loss of deuterium .
Analyse Des Réactions Chimiques
Types of Reactions
Linalool-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form linalool oxide or other oxygenated derivatives.
Reduction: Reduction of this compound can yield dihydrothis compound.
Substitution: this compound can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.
Major Products Formed
Oxidation: Linalool oxide, 8-hydroxylinalool, and other oxygenated derivatives.
Reduction: Dihydrothis compound.
Substitution: Various halogenated linalool derivatives.
Applications De Recherche Scientifique
Linalool-d6 has a wide range of applications in scientific research:
Mécanisme D'action
Linalool-d6 exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: this compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anti-inflammatory Effects: This compound modulates the expression of inflammatory cytokines and reduces oxidative stress by scavenging free radicals.
Neurological Effects: This compound interacts with neurotransmitter receptors, promoting relaxation and reducing anxiety.
Comparaison Avec Des Composés Similaires
Linalool-d6 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy. Similar compounds include:
Linalool: The non-deuterated form, widely used in fragrances and flavors.
Linalyl Acetate: An ester derivative of linalool, also used in the fragrance industry.
Nerolidol: Another terpene alcohol with similar applications in fragrances and flavors.
This compound stands out due to its enhanced stability and unique applications in scientific research, particularly in studies requiring isotopic labeling .
Propriétés
Formule moléculaire |
C10H18O |
|---|---|
Poids moléculaire |
160.29 g/mol |
Nom IUPAC |
8,8,8-trideuterio-3-methyl-7-(trideuteriomethyl)octa-1,6-dien-3-ol |
InChI |
InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/i2D3,3D3 |
Clé InChI |
CDOSHBSSFJOMGT-XERRXZQWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=CCCC(C)(C=C)O)C([2H])([2H])[2H] |
SMILES canonique |
CC(=CCCC(C)(C=C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12369106.png)

![[4-[[(2S)-5-(carbamoylamino)-2-[[1-[5-(2,5-dioxopyrrol-1-yl)pentylcarbamoyl]cyclobutanecarbonyl]amino]pentanoyl]amino]phenyl]methyl N-[[(3R,5S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl]oxymethyl]carbamate](/img/structure/B12369121.png)

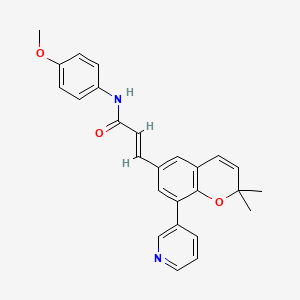
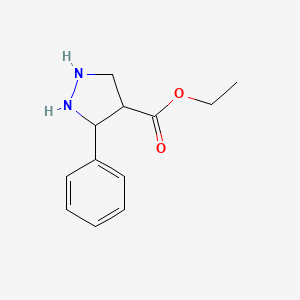
![4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-6-bromo-1-methyl-3-nitro-1,5-naphthyridin-2-one](/img/structure/B12369131.png)

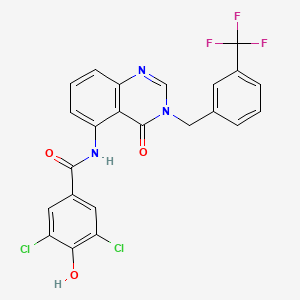
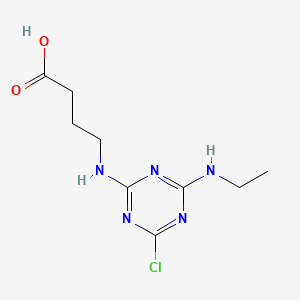
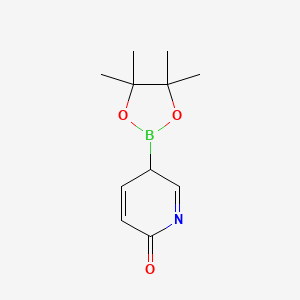
![(12R,18R,21S)-21-benzyl-20-methyl-12-(2-methylpropyl)-3-oxa-11,14,20,23,32,33,34-heptazatetracyclo[30.2.1.04,9.014,18]pentatriaconta-1(35),4,6,8,33-pentaene-10,13,19,22-tetrone](/img/structure/B12369163.png)
![2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-10-[(2R,5S,6R)-6-methyl-5-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B12369165.png)

